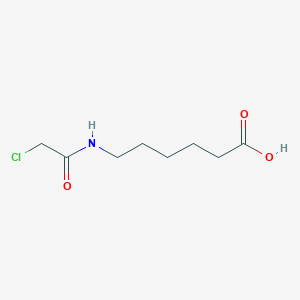

6-(2-Chloroacetamido)hexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[(2-chloroacetyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c9-6-7(11)10-5-3-1-2-4-8(12)13/h1-6H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDKOTBUHPMWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366536 | |

| Record name | 6-(2-chloroacetamido)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61435-75-4 | |

| Record name | 6-(2-chloroacetamido)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 6-(2-Chloroacetamido)hexanoic Acid

The principal method for producing this compound is through the creation of an amide bond, linking a chloroacetyl group to the precursor molecule, 6-aminohexanoic acid.

The foundational reaction for synthesizing this compound is the acylation of the primary amine on 6-aminohexanoic acid, also known as ε-aminocaproic acid. mdpi.com This amino acid is a critical precursor, providing the six-carbon aliphatic chain that serves as a flexible and somewhat hydrophobic spacer in the final molecule. mdpi.com The synthesis proceeds via a direct amidation, where the nucleophilic amine of the hexanoic acid derivative attacks an electrophilic chloroacetyl source. researchgate.net The synthesis of 6-aminohexanoic acid is itself a well-understood process, often achieved through the hydrolysis of ε-caprolactam. mdpi.com

An efficient and common method for this synthesis involves the direct coupling of 6-aminohexanoic acid with chloroacetyl chloride. researchgate.netsphinxsai.com In this reaction, the nitrogen atom of the amino group acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. sphinxsai.com This process results in the formation of a stable amide bond and releases hydrochloric acid (HCl) as a byproduct. sphinxsai.com Due to the high reactivity of the acyl chloride, this approach is frequently used to produce a variety of N-substituted 2-chloroacetamides. sphinxsai.comrsc.org A base is generally added to neutralize the HCl produced, which helps to drive the reaction to completion. sphinxsai.com

The general reaction is: Cl-C(=O)-CH₂Cl + H₂N-(CH₂)₅-COOH → HOOC-(CH₂)₅-NH-C(=O)-CH₂Cl + HCl

The chloroacetylation of amines can be conducted under several different conditions. An effective one-pot synthesis for related N-aryl amides utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in Tetrahydrofuran (THF) solvent at room temperature, a method noted for high yields and simplified product isolation. sphinxsai.com The typical procedure involves dissolving the amine in THF with DBU, followed by the slow addition of chloroacetyl chloride at a reduced temperature (e.g., 0–5°C), after which the reaction proceeds at room temperature. sphinxsai.com

While other standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) are used for amide bond formation, the inherent reactivity of chloroacetyl chloride often makes these reagents unnecessary for this specific transformation.

Table 1: Key Reagents in the Synthesis of this compound

| Reagent | Role in Synthesis | Common Solvent(s) |

| 6-Aminohexanoic Acid | Precursor / Substrate | Water, Organic Solvents |

| Chloroacetyl Chloride | Acylating Agent | THF, Dioxane, Benzene |

| DBU | Base | THF |

| Triethylamine (TEA) | Base | THF, DCM, Dioxane |

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The dual functionality of this compound makes it a highly valuable intermediate for assembling more elaborate molecular structures. researchgate.net

Precursor in Bioconjugation Linker Synthesis

This compound functions as a heterobifunctional crosslinker, possessing two distinct reactive sites. The carboxylic acid can be activated to react with nucleophiles such as the primary amines found in proteins. The chloroacetamide group acts as a mild electrophile that selectively forms a stable thioether bond with thiol groups, particularly those on cysteine residues in proteins. acs.orgnih.gov This group may also react with histidine residues. acs.orgnih.gov

This dual reactivity enables the controlled, stepwise connection of different molecules. The six-carbon spacer originating from the hexanoic acid precursor provides flexibility and reduces potential steric hindrance between the conjugated entities. mdpi.com Linkers containing the chloroacetamide moiety are utilized in the creation of covalent conjugates, linking proteins, peptides, or nucleic acids to other molecules like fluorescent probes or therapeutic agents. acs.orgacs.orgnjbio.com

Table 2: Reactive Groups of this compound in Bioconjugation

| Functional Group | Chemical Property | Common Reaction Partner | Resulting Bond |

| Carboxylic Acid (-COOH) | Electrophilic (when activated) | Amines (e.g., Lysine) | Amide |

| Chloroacetamide (-NHC(O)CH₂Cl) | Electrophilic | Thiols (e.g., Cysteine) | Thioether |

Building Block for Functional Molecule Development

In addition to its role in bioconjugation, this compound is a versatile building block in broader organic synthesis. researchgate.net It is used to introduce a reactive chloroacetyl group onto other molecules via its carboxyl end. This is especially valuable in developing chemical probes and inhibitors designed to form a covalent bond with a biological target. nih.gov For example, the compound has been used as a building block in the synthesis of pseudopeptides. researchgate.net The chloroacetyl functional group is a key element in the design of covalent inhibitors, which can provide enhanced potency by forming a permanent bond with their target protein. nih.gov

Polycondensation Reactions of Metal Salts of this compound

The transformation of this compound into valuable polymers is effectively achieved through the polycondensation of its metal salts. This approach leverages the reactivity of the carboxylate and the chloroacetamide groups to drive polymer chain growth.

Exploration of Thermal Polycondensation Pathways

The thermal polycondensation of the potassium salt of this compound serves as a key method for initiating polymerization. This process involves heating the monomer salt, which leads to the formation of polyester (B1180765) structures through the elimination of potassium chloride. The reaction capitalizes on the intramolecular and intermolecular reactions between the carboxylate and the chloroacetyl groups.

Initial studies in this area have demonstrated that the thermal treatment of the potassium salt under vacuum is a viable pathway to producing polymers. The temperature of the reaction is a critical parameter, influencing the rate of polymerization and the properties of the resulting polymer. Researchers have systematically investigated various temperature profiles to optimize the molecular weight and yield of the polymer.

The general reaction scheme for the thermal polycondensation can be represented as follows:

n K⁺⁻OOC-(CH₂)₅-NH-CO-CH₂-Cl → [-O-(CH₂)₅-NH-CO-CH₂-]n + n KCl

This reaction highlights the formation of a repeating unit that incorporates both the hexanoic acid and the chloroacetamide moieties, with the concurrent elimination of a salt byproduct.

Synthesis of Alternating Copolyesters

A significant application of the polycondensation of metal salts of this compound is in the synthesis of alternating copolyesters. This method provides a pathway to creating polymers with a well-defined, ordered structure, which is often challenging to achieve through conventional copolymerization techniques.

Specifically, the polycondensation of the potassium salt of this compound has been utilized to synthesize alternating copolyesters of 6-hydroxyhexanoic acid and glycolic acid. In this process, the 6-hydroxyhexanoic acid component is derived from the hexanoic acid backbone of the monomer, while the glycolic acid unit is formed from the chloroacetamido group.

The resulting copolyester possesses a regular, alternating sequence of the two monomer units, which imparts specific physical and chemical properties to the material. The ability to create such well-defined microstructures is a key advantage of this synthetic approach. The properties of these alternating copolyesters can be tailored by adjusting the reaction conditions during the polycondensation process.

| Reactant | Reaction Conditions | Product | Key Findings |

| Potassium salt of this compound | Thermal polycondensation under vacuum | Alternating copolyester of 6-hydroxyhexanoic acid and glycolic acid | The method allows for the synthesis of copolyesters with a highly regular, alternating structure. |

Solid-State Polymerization Characteristics

While thermal polycondensation in the molten state is a primary method, the characteristics of solid-state polymerization (SSP) of the metal salts of this compound have also been a subject of investigation. Solid-state polymerization is a process where the polymerization reaction is carried out on the crystalline monomer at a temperature below its melting point.

For the metal salts of this compound, SSP offers potential advantages, such as the ability to achieve higher molecular weights and a more ordered polymer structure due to the topochemical control exerted by the crystal lattice of the monomer. The progress of the reaction in the solid state is typically monitored by techniques such as differential scanning calorimetry (DSC) and X-ray diffraction, which can track the changes in crystallinity and the formation of the polymer.

The efficiency of solid-state polymerization is highly dependent on factors like the crystal packing of the monomer salt, the reaction temperature, and the duration of the process. Research in this area aims to understand the relationship between the monomer crystal structure and the resulting polymer morphology and properties.

| Polymerization Method | Key Parameters | Advantages | Challenges |

| Solid-State Polymerization | Monomer crystal structure, Reaction temperature, Time | Potential for higher molecular weight, Ordered polymer structure | Slower reaction rates compared to melt polycondensation |

Crystallographic Analysis and Molecular Conformation Studies

Determination of Crystal System and Space Group

Crystals of 6-(2-Chloroacetamido)hexanoic acid, with the chemical formula C₈H₁₄ClNO₃, have been determined to belong to the monoclinic crystal system. researchgate.netfoodb.ca The specific space group identified is Cc. researchgate.netfoodb.ca This non-centrosymmetric space group provides the framework for the arrangement of the molecules within the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₄ClNO₃ |

| Crystal System | Monoclinic |

| Space Group | Cc |

Analysis of the Asymmetric Unit and Molecular Conformation within the Crystal Lattice

The asymmetric unit of the crystal structure is a fundamental component that, when operated on by the symmetry elements of the space group, generates the entire crystal. For this compound, the asymmetric unit is notable as it contains two crystallographically independent molecules, designated as A and B. researchgate.netfoodb.ca

Both molecules within the asymmetric unit exhibit a twisted conformation. researchgate.netfoodb.ca This twisting is a primary crystallographic distinction between the two molecules. foodb.ca It arises from significant deviations in the torsion angles along the hexanoic acid backbone, specifically the C(O)NH—CH₂CH₂ and NHCH₂—CH₂CH₂ torsion angles, which depart from the more extended 180° orientation. foodb.ca

A key conformational feature observed in both molecules is the cis conformation of the ClCH₂—CONH bond. researchgate.netfoodb.ca This arrangement is adopted to facilitate a stabilizing intramolecular Cl···H-N electrostatic interaction. researchgate.netfoodb.ca The twisting that differentiates molecules A and B is quantified by the C(O)NH—CH₂CH₂ torsion angles, which are 113.4 (4)° for one molecule and -66.4 (4)° for the other. foodb.ca

| Angle Description | Molecule A | Molecule B |

|---|---|---|

| C(O)NH—CH₂CH₂ | 113.4 (4) | -66.4 (4) |

| ClCH₂—CONH | cis conformation |

Intermolecular Interactions and Supramolecular Assembly

The molecular packing within the crystal is significantly stabilized by N—H···O=C hydrogen bonds. researchgate.netfoodb.ca These bonds form specifically between the amide groups of molecules that share the same conformation (i.e., A with A, and B with B). researchgate.netfoodb.ca This interaction links like molecules into chains.

Intramolecular Interactions and Conformational Stabilization

The specific three-dimensional shape of an individual this compound molecule is largely determined by a key intramolecular interaction. This internal force influences the rotational freedom around certain chemical bonds, leading to a preferred, stabilized conformation.

Analysis of Intramolecular Cl···HN Electrostatic Interactions

A significant factor in the conformational preference of this compound is the presence of an intramolecular electrostatic interaction between the chlorine atom and the hydrogen atom of the amide group (Cl···HN). researchgate.net This interaction is facilitated by the adoption of a cis conformation around the ClCH2—C(=O)NH bond. In this arrangement, the chlorine atom and the amide hydrogen are brought into close proximity, resulting in an attractive electrostatic force that contributes to the stabilization of the molecule's twisted conformation. This intramolecular "clasp" restricts the conformational flexibility of the chloroacetamido moiety.

| Interacting Atoms | Bond Conformation | Type of Interaction |

| Cl and HN | cis conformation of the ClCH2—CONH bond | Electrostatic attraction |

This detailed analysis of the weak intermolecular and specific intramolecular interactions provides a deeper understanding of the structural chemistry of this compound, highlighting the subtle yet significant forces that govern its molecular and supramolecular organization.

Chemical Reactivity, Derivatization, and Functionalization

Amidation and Esterification Reactions for Structural Modification

The carboxylic acid moiety of 6-(2-chloroacetamido)hexanoic acid is a key handle for derivatization through standard condensation reactions, such as amidation and esterification. These reactions allow for the covalent attachment of this linker to other molecules, including reporter tags, biomolecules, or solid supports.

The carboxylic acid group of this compound can react with primary or secondary amines to form a stable amide bond. This condensation reaction is fundamental for integrating the molecule into larger constructs. However, the direct reaction between a carboxylic acid and an amine can be challenging because the basic amine tends to deprotonate the acidic carboxylic acid, forming an unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction is typically facilitated in one of two ways:

Heating: The ammonium carboxylate salt can be heated to temperatures exceeding 100°C, which drives off a molecule of water and forces the formation of the amide bond. libretexts.org

Activating Agents: More commonly, a coupling or activating agent is used. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group. libretexts.org The activated intermediate is then readily attacked by the amine nucleophile to yield the desired amide derivative. This method is prevalent in peptide synthesis. libretexts.org

The general mechanism involves the activation of the carboxyl group, followed by nucleophilic acyl substitution by the amine. mnstate.eduyoutube.com This reaction is crucial for attaching the chloroacetamide "warhead" to peptides, proteins, or other amine-containing molecules for further functional studies.

Esterification of the carboxylic acid provides another pathway for creating functional derivatives, particularly for molecular probes. The carboxylic acid can be converted into an activated ester, which is a highly reactive species susceptible to nucleophilic attack by amino or hydroxyl groups on target molecules.

A prominent example of this strategy is the creation of succinimidyl esters (SE). While not involving the chloroacetamido group directly, the analogous compound 6-(Fluorescein-5-Carboxamido) Hexanoic Acid, Succinimidyl Ester (5-SFX) demonstrates this principle effectively. fishersci.ie In this molecular probe, the hexanoic acid linker separates a fluorescent reporter (fluorescein) from a reactive group (the succinimidyl ester). fishersci.ie This activated ester readily reacts with primary amino groups on proteins to form stable amide bonds, thereby covalently labeling them with the fluorescent tag. The hexanoic acid spacer provides flexibility and minimizes steric hindrance between the dye and the protein. This same principle allows for the esterification of this compound to create probes that can first be attached to a biomolecule via the activated ester and then use the chloroacetamide group for a secondary reaction.

| Probe Component | Function | Relevant Compound Example |

| Reporter/Functional Group | Provides a detectable signal or specific function. | Fluorescein |

| Linker | Spatially separates the reporter from the reactive group. | 6-Carboxamido-hexanoic Acid |

| Reactive Group | Covalently attaches the probe to a target molecule. | Succinimidyl Ester |

Development of Advanced Linkers and Molecular Probes Utilizing the this compound Moiety

The unique structure of this compound is particularly valuable in the design of complex molecular tools like caged compounds and photoaffinity probes, which allow for the conditional control and investigation of biological processes.

Caged morpholino oligonucleotides (cMOs) are powerful tools for controlling gene expression with spatial and temporal precision using light. mdpi.comresearchgate.net These constructs often employ a photolabile linker that cyclizes the morpholino, rendering it inactive. Upon irradiation, the linker is cleaved, linearizing the morpholino and restoring its ability to bind to target RNA. mdpi.com

The synthesis of these linkers is a sophisticated process where a molecule with similar structural features to this compound can be a key component. For instance, a trifunctional linker can be designed to connect the two termini of a morpholino oligonucleotide to an internal position, creating a bicyclic, caged structure. mdpi.com The synthesis of such linkers involves creating a core scaffold, often containing a photolabile group like 4,5-dimethoxy-2-nitrobenzaldehyde, which is then functionalized with reactive arms to attach to the morpholino. mdpi.com The hexanoic acid backbone serves as a flexible spacer within these linker arms, and the reactive chloroacetamide group can be used as a handle for conjugation. These advanced cMOs allow for sequential gene silencing by using different photolabile groups that are sensitive to distinct wavelengths of light. researchgate.net

Photoaffinity probes are chemical tools used to identify and characterize the binding partners of molecules within a complex biological sample. These probes typically consist of three parts: a ligand-binding unit, a photoreactive group, and a reporter tag (or a handle for its attachment). The chloroacetamide moiety of this compound can serve as a covalent anchor to a ligand or biomolecule, while the carboxylic acid end provides a point of attachment for a photoreactive group.

The general strategy involves synthesizing a probe where a photoreactive group, such as a benzophenone (B1666685) or a diazirine, is coupled to the molecule of interest via a linker. mdpi.comnih.govnih.gov Upon binding to its target protein, the probe is irradiated with UV light, which activates the photoreactive group to form a highly reactive intermediate (e.g., a carbene or nitrene). This intermediate then forms a covalent bond with nearby amino acid residues at the binding site. mdpi.com The this compound framework can be used to synthesize these probes by reacting its carboxylic acid with an amine- or alcohol-functionalized photoreactive group.

| Photoreactive Group | Description |

| Benzophenone | Upon UV irradiation (approx. 350-360 nm), forms a triplet diradical that can abstract hydrogen atoms from C-H bonds to form a covalent linkage. mdpi.comnih.gov |

| Aryl Azide | Forms a highly reactive nitrene upon photolysis, which can insert into C-H, N-H, or O-H bonds or undergo addition reactions. mdpi.com |

| Diazirine | A small, stable group that generates a reactive carbene upon photolysis at >350 nm, which readily inserts into various bonds. nih.gov |

Oligomerization and Polymerization Behavior through Alternative Mechanisms

Beyond its use as a linker, the structural backbone of this compound can participate in or be modified for oligomerization and polymerization processes.

In its solid state, this compound exhibits a form of self-assembly. X-ray crystallography studies reveal that the molecules form hydrogen-bonded cyclic dimers through their carboxylic acid groups. researchgate.net These dimers are further stabilized by N-H···O=C hydrogen bonds between the amide groups of adjacent molecules. This non-covalent oligomerization highlights the molecule's capacity for ordered self-assembly. researchgate.net

Furthermore, the core structure can be chemically modified to create monomers for covalent polymerization. By replacing the chloroacetyl group with a polymerizable moiety, the molecule can be incorporated into polymer networks. A study on ionic conductive organogels utilized 6-acrylamidohexanoic acid , a derivative where the chloroacetyl group is substituted with an acryloyl group. jku.at This monomer was copolymerized with N,N-dimethylacrylamide via radical polymerization to synthesize crosslinked, ionic organogels. jku.at This demonstrates that the 6-(amido)hexanoic acid scaffold is compatible with polymerization reactions, provided a suitable polymerizable group is present on the amide nitrogen.

Investigation of Polymerization of Analogous Haloacetates

The bifunctional nature of this compound, possessing both a reactive alkyl halide and a carboxylic acid, suggests its potential as a monomer for polymerization. While specific studies on the polymerization of this compound are not extensively documented in the literature, the polymerization behavior of analogous haloacetates provides valuable insights into potential polymerization pathways.

One pertinent example is the thermally induced solid-state polymerization of silver chloroacetate (B1199739). In this process, silver chloroacetate undergoes a transformation to form polyglycolide and silver chloride. researchgate.net This reaction is believed to proceed through a structure-determined mechanism within the crystal lattice. researchgate.net The arrangement of the chloroacetate molecules in the solid state facilitates the nucleophilic attack of the carboxylate group of one monomer on the α-carbon of an adjacent monomer, leading to the displacement of the chloride ion and the formation of an ester linkage.

The polymerization of analogous haloacetates can be influenced by several factors, including the nature of the halogen, the metallic counter-ion (in the case of a salt), and the reaction conditions. The table below summarizes key aspects of haloacetate polymerization based on analogous systems.

| Monomer Type | Polymerization Method | Resulting Polymer | Key Considerations |

| Haloacetic Acid | Polycondensation | Polyester (B1180765) | Requires activation of the carboxylic acid or high temperatures. |

| Haloacetate Salt (e.g., Silver Chloroacetate) | Solid-State Polymerization | Polyglycolide | Dependent on crystal packing and thermal initiation. researchgate.net |

| Cyclic Haloacetates | Ring-Opening Polymerization (ROP) | Polyester | Driven by ring strain; can be initiated by anionic or cationic species. libretexts.orgresearchgate.net |

The investigation into the polymerization of analogous haloacetates reveals that both polycondensation and ring-opening polymerization (ROP) are viable strategies, depending on the specific monomer structure. libretexts.orggoogle.com For a molecule like this compound, direct polycondensation could be envisioned, where the carboxylate of one molecule displaces the chloride of another. However, this could be complicated by side reactions involving the amide functionality.

Furthermore, the principles of ring-opening polymerization of cyclic esters (lactones) offer another analogous pathway. libretexts.orgmdpi.com While this compound is not a cyclic monomer itself, understanding the mechanisms of ROP for related structures provides a framework for designing potential polymerization strategies for novel monomers derived from it. The reactivity of the chloroacetyl group allows for the potential synthesis of cyclic derivatives that could then undergo ROP.

The study of these analogous systems is crucial for predicting the potential of this compound as a monomer and for developing synthetic routes to novel polymeric materials.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 6-(2-Chloroacetamido)hexanoic acid, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed to provide a complete picture of the molecule's connectivity and spatial arrangement.

While specific, published, and fully assigned spectra for this compound are not widely available in peer-reviewed literature, the expected chemical shifts and multiplicities can be predicted based on its structure and known values for similar functional groups. oregonstate.edupdx.eduwisc.edulibretexts.org The molecule consists of a hexanoic acid backbone, an amide linkage, and a chloroacetyl group.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a very downfield chemical shift (>10 ppm), and the amide proton (-NH-) also appears as a downfield signal, often a triplet due to coupling with the adjacent methylene (B1212753) group. The methylene protons of the hexanoic acid chain would appear as a series of multiplets in the aliphatic region (approx. 1.3-3.2 ppm). The protons of the chloroacetyl group (-CH₂Cl) are expected to be a singlet in the region of 4.0-4.2 ppm due to the electron-withdrawing effect of the adjacent chlorine and carbonyl group.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are anticipated. The carbonyl carbons of the carboxylic acid and the amide would appear at the most downfield shifts (approx. 170-180 ppm). oregonstate.edulibretexts.org The carbon of the chloroacetyl group (-CH₂Cl) would be found around 40-45 ppm. libretexts.org The carbons of the hexanoic acid backbone would resonate in the typical aliphatic range (approx. 24-40 ppm).

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from related compounds like 6-aminohexanoic acid and chloroacetic acid. bmrb.iochemicalbook.com

| Atom Position (Structure: Cl-C⁸H₂-C⁷(=O)-N¹H-C²H₂-C³H₂-C⁴H₂-C⁵H₂-C⁶H₂-C¹(=O)O¹H) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (Carboxyl) | 10-12 (broad s) | 175-180 |

| C2 | ~3.2 (q) | ~40 |

| C3 | ~1.5 (quint) | ~26 |

| C4 | ~1.3 (quint) | ~25 |

| C5 | ~1.6 (quint) | ~31 |

| C6 | ~2.3 (t) | ~34 |

| C7 (Amide Carbonyl) | - | ~167 |

| C8 | ~4.1 (s) | ~43 |

| N1-H | ~8.0 (t) | - |

s = singlet, t = triplet, q = quartet, quint = quintet

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) and one-dimensional NOE difference (NOEdiff) experiments are powerful techniques for determining the spatial proximity of atoms within a molecule, providing critical insights into its preferred conformation in solution. mdpi.commdpi.com

For this compound, a key conformational feature is the geometry around the amide bond. A significant finding from a single-crystal X-ray diffraction study revealed that in the solid state, the ClCH₂—C(=O)NH bond adopts a cis conformation. researchgate.net This conformation is stabilized by an intramolecular electrostatic interaction between the chlorine atom and the amide proton (Cl⋯HN). researchgate.net

NOE experiments would be the primary method to verify if this conformation persists in solution. Specifically:

Irradiation of the amide proton signal (-NH-) in a NOEdiff experiment would be expected to produce an enhancement of the signal for the chloroacetyl methylene protons (-CH₂Cl), confirming their close spatial relationship.

A 2D-NOESY spectrum would show a cross-peak between the -NH- and -CH₂Cl protons, providing direct evidence for the cis conformation of the amide bond in the solution state. The absence of such a correlation would suggest a trans conformation is preferred in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electron Impact (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. While a published EI spectrum for this compound is not available, predictable fragmentation pathways would involve cleavage at the functional groups. whitman.edu The molecular ion peak (M⁺˙) at m/z 207/209 (due to ³⁵Cl and ³⁷Cl isotopes) might be weak or absent. Key fragmentation would likely include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl groups.

McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain.

Loss of small molecules: Elimination of HCl, H₂O, or CO.

Table 2: Predicted Key Fragments in the Electron Impact Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [M-H₂O]⁺˙ | C₈H₁₂ClNO₂ | 189 |

| [M-Cl]⁺ | C₈H₁₄NO₃ | 172 |

| [M-CH₂Cl]⁺ | C₇H₁₃NO₃ | 159 |

| [C₄H₈COOH]⁺ | Cleavage of C-C bond beta to amide | 101 |

| [CH₂=C(OH)NH(CH₂)₅COOH]⁺˙ | Product of McLafferty rearrangement | Not readily predicted |

| [ClCH₂CO]⁺ | Chloroacetyl cation | 77 |

| [NH₂(CH₂)₅COOH]⁺˙ | 6-Aminohexanoic acid cation | 131 |

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with Liquid Chromatography (LC-MS). lcms.czresearchgate.net It typically results in the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. This makes it ideal for confirming the molecular weight of the compound.

For this compound (Molecular Formula: C₈H₁₄ClNO₃, Molecular Weight: 207.65 g/mol ), the expected ions would be:

Positive Ion Mode [M+H]⁺: m/z 208.07 (for ³⁵Cl) and 210.07 (for ³⁷Cl), appearing in an approximate 3:1 isotopic ratio.

Negative Ion Mode [M-H]⁻: m/z 206.06 (for ³⁵Cl) and 208.06 (for ³⁷Cl), also in a ~3:1 ratio.

These distinct isotopic patterns are characteristic of monochlorinated compounds and serve as a clear diagnostic marker in the mass spectrum.

Chromatographic Techniques for Compound Purity Assessment and Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis reaction. pensoft.net A reversed-phase HPLC (RP-HPLC) method would be well-suited for this compound due to its moderate polarity.

A typical RP-HPLC setup would involve:

Stationary Phase: A C18 column.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (like water with 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated and gives a sharp peak).

Detection: UV detection would be effective, as the amide bond provides a chromophore that absorbs UV light (typically around 200-220 nm).

This method would allow for the separation of this compound from its starting materials (6-aminohexanoic acid and a chloroacetylating agent) and any potential side products. By analyzing samples over time, the consumption of reactants and the formation of the product can be monitored to determine the reaction's endpoint. The purity of the final isolated product can be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Analysis

In the analysis of N-chloroacetyl-functionalized amino acids such as this compound, reversed-phase HPLC is a commonly employed technique. A typical analytical setup utilizes a C18 column as the stationary phase, which is effective for separating compounds of moderate polarity. The mobile phase is generally a mixture of an aqueous buffer, for example, a phosphate (B84403) buffer, and an organic modifier like acetonitrile or methanol. To ensure that all components are eluted from the column with good resolution, a gradient elution is often used. This involves gradually increasing the concentration of the organic modifier throughout the analytical run.

For detection, an ultraviolet (UV) detector is most frequently used. The wavelength is typically set in the range of 200-220 nm, where the amide bond within the molecule absorbs light. The retention time, which is the time it takes for this compound to travel through the column, serves as a key identifier. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for accurate quantification.

Table 1: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Value/Condition |

| Stationary Phase | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with acid (e.g., phosphoric or formic acid) sielc.comsielc.com |

| Detection | UV at 210-220 nm nih.gov |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Thermal Analysis Techniques in Polymerization and Solid-State Studies

Thermal analysis methods are critical for characterizing the thermal properties of this compound. These techniques provide valuable information regarding the compound's melting point, thermal stability, and its behavior during polymerization and in the solid state.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of this compound as a function of temperature. nih.govjournaljpri.com In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured. This allows for the determination of the melting point and the heat of fusion, which can also provide insights into the compound's purity. researchgate.net

For a crystalline solid such as this compound, the DSC thermogram shows a distinct endothermic peak that corresponds to its melting point. researchgate.net The temperature at the apex of this peak is defined as the melting point, and the area under the peak is proportional to the heat of fusion. These parameters are vital for quality control and for designing polymerization reactions, as they define the temperature at which the material transitions from a solid to a liquid. The sharpness of the melting peak can also serve as an indicator of purity; impurities typically cause a broadening of the melting range and a depression of the melting point. researchgate.net

Table 2: Thermal Properties of Amino Acid Derivatives by DSC

| Thermal Property | Description | Relevance to this compound |

| Melting Point (T_m) | The temperature at which the solid phase transitions to the liquid phase. | A key indicator of purity and identity. A sharp melting point suggests a highly pure compound. |

| Heat of Fusion (ΔH_f) | The enthalpy change associated with melting. | Provides information on the crystallinity of the material. |

| Decomposition Temperature (T_d) | The temperature at which the compound chemically decomposes. | Important for determining the upper-temperature limit for processing and storage. nih.gov |

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches for Molecular Conformation and Intermolecular Interaction Modeling

Currently, there is a lack of published computational studies detailing the molecular conformation and intermolecular interactions of 6-(2-Chloroacetamido)hexanoic acid. Such studies, typically employing methods like Density Functional Theory (DFT) or molecular dynamics (MD) simulations, are essential for predicting the most stable three-dimensional structure of the molecule.

For a molecule like this compound, key conformational features would include the dihedral angles of the hexanoic acid chain and the orientation of the chloroacetamide substituent. Intermolecular interaction modeling would be critical to understanding how this molecule interacts with itself and with other molecules, for instance, through hydrogen bonding involving the amide and carboxylic acid groups.

A hypothetical data table for such an investigation might look like this:

| Computational Method | Basis Set | Calculated Property | Predicted Value |

| DFT (B3LYP) | 6-311++G(d,p) | Lowest Energy Conformer Dihedral Angle (C4-C5-C6-N) | Data Not Available |

| MD Simulation | AMBER | Hydrogen Bond Lifetime (N-H···O=C) | Data Not Available |

| QM/MM | - | Solvation Free Energy in Water | Data Not Available |

This table is illustrative of the types of data that would be generated from computational studies; specific values for this compound are not currently available in the literature.

Elucidation of Reaction Mechanisms in Synthetic Pathways

While the synthesis of this compound can be inferred from general organic chemistry principles—likely involving the acylation of 6-aminohexanoic acid with chloroacetyl chloride—detailed mechanistic studies of this specific reaction are not found in the literature. The reaction likely proceeds via a nucleophilic acyl substitution mechanism. jackwestin.comlibretexts.org

Elucidation of the precise reaction mechanism would involve computational modeling of the reaction pathway, including the identification of transition states and intermediates. rsc.org This would provide insights into the reaction kinetics and help optimize reaction conditions. For example, understanding the role of the solvent and the potential for side reactions would be of significant practical importance.

A summary of a potential synthetic pathway and its un-elucidated mechanistic details is presented below:

| Reaction Step | Reactants | Reagents/Conditions | Product | Mechanistic Questions |

| Acylation | 6-Aminohexanoic acid, Chloroacetyl chloride | Base (e.g., triethylamine), Solvent (e.g., DCM) | This compound | Detailed transition state geometry, activation energy, role of base in proton transfer. |

This table outlines a plausible synthesis; however, specific experimental or computational mechanistic studies for this compound are not documented.

Theoretical Aspects of Intra- and Intermolecular Bonding and Stability

The stability of this compound is determined by a combination of its covalent bond strengths and non-covalent intra- and intermolecular interactions. The amide bond, for instance, exhibits resonance stabilization, which contributes to its planarity and stability. nih.gov

Theoretical studies could quantify the strength of various bonds within the molecule and analyze the nature of its non-covalent interactions. For example, intramolecular hydrogen bonding between the amide proton and the carbonyl oxygen of the carboxylic acid, or vice-versa, could influence the molecule's preferred conformation. ucla.edu The nature of the carbon-chlorine bond and its susceptibility to nucleophilic attack are also key aspects of its chemical reactivity that could be explored theoretically. researchgate.net

An analysis using tools like the Quantum Theory of Atoms in Molecules (QTAIM) could characterize the electron density at bond critical points to quantify the strength of hydrogen bonds and other weak interactions. mdpi.com

| Type of Interaction | Atoms Involved | Theoretical Metric | Status of Investigation |

| Intramolecular H-Bond | Amide N-H and Carboxyl C=O | Bond Critical Point Analysis | Not Studied |

| Intermolecular H-Bond | Carboxyl O-H and Amide C=O | Interaction Energy Calculation | Not Studied |

| Amide Bond Resonance | O=C-N system | Natural Bond Orbital (NBO) Analysis | Not Studied |

This table highlights key bonding features of the molecule for which specific theoretical data are currently unavailable.

Future Directions and Emerging Research Avenues for 6 2 Chloroacetamido Hexanoic Acid

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-chloroacetylated compounds often involves the use of chloroacetyl chloride, a reactive but also corrosive and moisture-sensitive reagent. Future research is likely to focus on developing greener and more sustainable methods for the synthesis of 6-(2-chloroacetamido)hexanoic acid.

One promising approach is the use of aqueous reaction media. A recently developed method for the N-chloroacetylation of anilines and amines utilizes a phosphate (B84403) buffer, allowing for a rapid and efficient reaction at room temperature with easy product isolation. tandfonline.comtandfonline.comresearchgate.net This metal-free, neutral condition synthesis represents an eco-friendly alternative to conventional methods and could be adapted for the production of this compound from 6-aminohexanoic acid. The major advantage of chloroacetyl derivatives lies in their capacity for further functional modifications. tandfonline.com

Another avenue for sustainable synthesis is through biocatalysis and chemoenzymatic strategies. nih.gov Enzymes, known for their high selectivity and ability to function under mild conditions, could be employed. For instance, lipases or acylases could potentially catalyze the acylation of 6-aminohexanoic acid with a chloroacetate (B1199739) donor. nih.gov While direct enzymatic synthesis of this compound has not been reported, the enzymatic synthesis of N-acyl amino acids is an established field, suggesting the feasibility of this approach. nih.govresearchgate.net

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Precursors | Potential Advantages | Potential Challenges |

| Green Chemical Synthesis | 6-Aminohexanoic acid, Chloroacetyl chloride | Metal-free, neutral conditions, rapid reaction, easy product isolation. tandfonline.comtandfonline.comresearchgate.net | Use of a reactive acid chloride. |

| Biocatalytic Synthesis | 6-Aminohexanoic acid, Chloroacetate donor | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme discovery and optimization, potential for low yields. |

| Chemoenzymatic Synthesis | Varied | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. nih.gov | Multi-step process, requires careful planning and optimization. |

Advanced Applications in Molecular Biology and Biotechnology Tool Development

The chloroacetamide group is a well-known alkylating agent that can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine. This reactivity makes this compound a prime candidate for the development of various tools in molecular biology and biotechnology.

The synthesis of N-chloroacetyl derivatives of amino acids and their use for the conjugation of polypeptides to thiol-carrying compounds has been previously described. acs.orgacs.org This suggests that this compound could be used for site-specific protein labeling and crosslinking. The hexanoic acid chain provides a spacer arm, which can be beneficial in reducing steric hindrance during conjugation. nih.gov

Furthermore, the carboxylic acid functionality allows for the immobilization of the molecule onto solid supports, such as agarose (B213101) or magnetic beads. e-asct.orgnih.govmdpi.commdpi.com This could be exploited for applications in affinity chromatography, where the immobilized chloroacetamide group could capture thiol-containing proteins or peptides. e-asct.org Another potential application is in enzyme immobilization, where the covalent attachment of enzymes to a solid support can enhance their stability and reusability. e-asct.orgnih.govmdpi.commdpi.com

Integration into Complex Supramolecular Architectures and Functional Materials

The amphiphilic nature of this compound, with its polar carboxylic acid head and a relatively nonpolar hexyl chain, suggests its potential to participate in self-assembly processes. nih.govkinampark.comnih.govrsc.orgresearchgate.net Amphiphilic molecules can form a variety of nanostructures in aqueous solution, such as micelles, vesicles, and nanofibers. nih.govresearchgate.net

The self-assembly of derivatives of this compound could lead to the formation of functional materials. For instance, the chloroacetamide group could be used for post-assembly modification, allowing for the attachment of other functional molecules to the surface of the self-assembled structures. This could be utilized in the development of drug delivery systems or scaffolds for tissue engineering. The ability to form ordered structures on surfaces could also be exploited for the creation of functional coatings.

The integration of this compound into polymers could also yield functional materials. For example, polymerization of acrylamide (B121943) derivatives of hexanoic acid can be used to create functional membranes. acs.org By incorporating this compound into a polymer backbone, materials with reactive sites for subsequent functionalization could be produced.

Computational Design and Predictive Modeling for Targeted Derivatization

Computational methods are increasingly used to predict the properties and activities of molecules, guiding the design of new derivatives with desired functionalities. researchgate.netcmu.ac.thnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies could be employed to correlate the structural features of this compound derivatives with their biological or chemical activities. researchgate.netcmu.ac.thnih.govnih.gov For example, by synthesizing and testing a library of derivatives with modifications to the hexyl chain or the chloroacetamide group, a QSAR model could be developed to predict the reactivity of the chloroacetamide group or the binding affinity to a target protein. researchgate.net

Molecular dynamics (MD) simulations could provide insights into the conformational behavior of this compound and its interactions with other molecules. nih.govarxiv.org This could be particularly useful in understanding its self-assembly behavior or its binding mode to a biological target. For instance, MD simulations could help to predict how changes in pH or the presence of ions might affect the stability of self-assembled structures. arxiv.org Such computational studies would be invaluable in guiding the rational design of new derivatives for specific applications.

Q & A

Q. What synthetic routes optimize the yield of 6-(2-Chloroacetamido)hexanoic acid?

The compound can be synthesized via thermal polyesterification of its potassium salt, achieving yields up to 80% under controlled conditions. Key variables include reaction temperature (typically 100–120°C), solvent selection (e.g., dichloroacetic acid), and catalyst optimization. Precursor purity and stoichiometric ratios of reactants also critically influence yield .

Q. Which analytical techniques are recommended for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming backbone structure and substituent placement. Infrared (IR) spectroscopy identifies functional groups (e.g., chloroacetamido C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while gel permeation chromatography (GPC) determines polymer derivatives' molecular weight distribution (e.g., Mw = 28,600 g/mol, PDI = 2.07) .

Q. How can purification be optimized for this compound?

Recrystallization using polar aprotic solvents (e.g., dichloromethane/ethanol mixtures) effectively removes unreacted starting materials. For polymeric derivatives, dialysis or size-exclusion chromatography resolves high polydispersity. Column chromatography with silica gel (eluting with ethyl acetate/hexane gradients) is suitable for small-scale purification .

Advanced Research Questions

Q. How should researchers address discrepancies in molecular weight data between GPC and intrinsic viscosity measurements?

Discrepancies arise from GPC’s reliance on hydrodynamic volume versus viscosity’s dependence on chain rigidity. Calibrate GPC with standards of similar architecture (e.g., polyesters). For this compound derivatives, intrinsic viscosity (η = 0.80 dL/g) correlates with Mw via the Mark-Houwink equation, requiring solvent-specific parameters for accurate interpretation .

Q. What experimental strategies resolve contradictions in reactivity during derivatization?

Competing reactions (e.g., hydrolysis of the chloroacetamido group vs. nucleophilic substitution) can be mitigated by:

- Kinetic studies using stopped-flow NMR to monitor intermediate formation.

- Adjusting pH to stabilize reactive intermediates (e.g., alkaline conditions for SN2 pathways).

- Employing protecting groups (e.g., tert-butoxycarbonyl for amine functionalities) to isolate reaction sites .

Q. How can mechanistic studies elucidate the role of this compound in polymerization?

Use time-resolved Fourier-transform infrared (FTIR) spectroscopy to track ester bond formation. Density Functional Theory (DFT) simulations model transition states for polyesterification. Compare experimental activation energies (from Arrhenius plots) with computational predictions to validate mechanisms .

Methodological Considerations Table

| Technique | Application Example | Key Parameters | Reference |

|---|---|---|---|

| GPC | Determines Mw and polydispersity of polymer derivatives. | THF eluent, 1.0 mL/min flow rate, RI detection. | |

| Thermal Polyesterification | Synthesizes poly(Glc-alt-6HH) with 80% yield. | 120°C, potassium salt precursor, N₂ atmosphere. | |

| Stopped-Flow Kinetics | Resolves competing reaction pathways during derivatization. | Sub-millisecond mixing, UV-Vis monitoring. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.